molecular formula C12H5Cl2FO2 B14491663 4,5-Dichloro-2-[(4-fluorophenyl)methylidene]cyclopent-4-ene-1,3-dione CAS No. 64660-99-7

4,5-Dichloro-2-[(4-fluorophenyl)methylidene]cyclopent-4-ene-1,3-dione

Cat. No.: B14491663
CAS No.: 64660-99-7
M. Wt: 271.07 g/mol
InChI Key: TZIKQMHTWZFMAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dichloro-2-[(4-fluorophenyl)methylidene]cyclopent-4-ene-1,3-dione is a synthetic organic compound characterized by its unique structure, which includes a cyclopentene ring substituted with chlorine and fluorophenyl groups

Preparation Methods

The synthesis of 4,5-Dichloro-2-[(4-fluorophenyl)methylidene]cyclopent-4-ene-1,3-dione typically involves the reaction of 4,5-dichlorocyclopent-4-ene-1,3-dione with 4-fluorobenzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product with high yield. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance efficiency and scalability .

Chemical Reactions Analysis

4,5-Dichloro-2-[(4-fluorophenyl)methylidene]cyclopent-4-ene-1,3-dione undergoes various chemical reactions, including:

Scientific Research Applications

4,5-Dichloro-2-[(4-fluorophenyl)methylidene]cyclopent-4-ene-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-[(4-fluorophenyl)methylidene]cyclopent-4-ene-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include oxidative stress, apoptosis, and signal transduction .

Comparison with Similar Compounds

Similar compounds to 4,5-Dichloro-2-[(4-fluorophenyl)methylidene]cyclopent-4-ene-1,3-dione include:

Properties

CAS No.

64660-99-7

Molecular Formula

C12H5Cl2FO2

Molecular Weight

271.07 g/mol

IUPAC Name

4,5-dichloro-2-[(4-fluorophenyl)methylidene]cyclopent-4-ene-1,3-dione

InChI

InChI=1S/C12H5Cl2FO2/c13-9-10(14)12(17)8(11(9)16)5-6-1-3-7(15)4-2-6/h1-5H

InChI Key

TZIKQMHTWZFMAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)C(=C(C2=O)Cl)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.